molecular formula C20H21N3OS B2647033 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone CAS No. 2034513-70-5

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone

Cat. No.: B2647033
CAS No.: 2034513-70-5
M. Wt: 351.47
InChI Key: CYXJDZLWZJRHTC-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound featuring a benzoimidazole moiety, a pyrrolidine ring, and a benzylthio group

Properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(14-25-13-16-6-2-1-3-7-16)22-11-10-17(12-22)23-15-21-18-8-4-5-9-19(18)23/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXJDZLWZJRHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group yields sulfoxides or sulfones, while reduction of the benzoimidazole ring can produce various hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzoimidazole and pyrrolidine moieties. These interactions could modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Biological Activity

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound that integrates a benzo[d]imidazole moiety with a pyrrolidine ring and a benzylthio group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a candidate for therapeutic applications targeting various diseases.

Chemical Structure

The compound can be depicted as follows:

C19H22N2SO\text{C}_{19}\text{H}_{22}\text{N}_2\text{S}O

The biological activity of this compound is likely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]imidazole moiety is known for its role in kinase inhibition, which is critical in various cellular signaling pathways involved in cancer and other diseases. The pyrrolidine and benzylthio groups may also contribute to its pharmacological profile by enhancing solubility or modifying binding affinities.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole possess significant antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study reported minimum inhibitory concentrations (MICs) of less than 10 µg/mL for several benzimidazole derivatives against these pathogens .

Anticancer Properties

The potential anticancer activity of the compound can be inferred from studies on similar benzimidazole derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the disruption of microtubule assembly, which is critical for mitosis.

Study 1: Antimicrobial Efficacy

In a recent study, several benzimidazole derivatives were synthesized and tested against Staphylococcus aureus . The most active compounds exhibited an MIC of less than 5 µg/mL, suggesting that modifications to the benzimidazole structure could enhance antibacterial activity significantly. This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. The results indicated that certain structural modifications led to increased potency against breast cancer cells, with IC50 values below 10 µM. This suggests that similar modifications in this compound could enhance its anticancer efficacy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus< 5 µg/mL
AntimicrobialEscherichia coli< 10 µg/mL
CytotoxicityBreast cancer cells< 10 µM
CytotoxicityLung cancer cells< 15 µM

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